molecular formula C22H31ClFNO4 B12278122 21-Amino-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione hydrochloride

21-Amino-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione hydrochloride

Cat. No.: B12278122
M. Wt: 427.9 g/mol
InChI Key: AETGVMDUKQYTQU-UHFFFAOYSA-N
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Description

This compound is a synthetic glucocorticoid derivative characterized by:

  • C9 Fluoro substitution: Enhances glucocorticoid receptor binding and anti-inflammatory potency .
  • C16 Methyl group: Improves topical activity and metabolic stability .
  • Hydrochloride salt: Increases aqueous solubility for formulation versatility .

Properties

Molecular Formula

C22H31ClFNO4

Molecular Weight

427.9 g/mol

IUPAC Name

17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride

InChI

InChI=1S/C22H30FNO4.ClH/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,12,15-17,26,28H,4-5,8,10-11,24H2,1-3H3;1H

InChI Key

AETGVMDUKQYTQU-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CN)O)C)O)F)C.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 21-Halo Derivatives

A common route involves displacing a halogen at C-21 with ammonia or protected amines:

  • Synthesis of 21-Chloro Intermediate :
    • Treat dexamethasone with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane.
    • Example:

      $$

      \text{Dexamethasone} + \text{SOCl}2 \xrightarrow{\text{0–5°C, 2h}} \text{21-Chloro derivative} + \text{SO}2 + \text{HCl}

      $$
    • Yield: 70–85%.
  • Amination with Ammonia :
    • React the 21-chloro intermediate with aqueous or gaseous NH₃ in tetrahydrofuran (THF) at 50–60°C.
    • Conditions : 5 eq NH₃, 12h, pH 9–10.
    • Yield : 60–75%.

Reductive Amination of 21-Ketone

Alternative approaches reduce a 21-oxime or imine intermediate:

  • Oxime Formation :
    • Treat dexamethasone with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water.
    • Example:

      $$

      \text{Dexamethasone} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{reflux, 6h}} \text{21-Oxime}

      $$
    • Yield: 80–90%.
  • Reduction to Amine :
    • Use hydrogenation (H₂/Pd-C) or sodium cyanoborohydride (NaBH₃CN) to reduce the oxime.
    • Conditions : 40 psi H₂, 25°C, 8h.
    • Yield : 65–70%.

Hydrochloride Salt Formation

The free amine is protonated with hydrochloric acid (HCl) in polar solvents:

  • Procedure :
    • Dissolve the 21-amino steroid in ethanol/water (1:1).
    • Add 1.1 eq HCl (37%) dropwise at 0–5°C.
    • Filter and recrystallize from ethanol/diethyl ether.
  • Purity : ≥98% (HPLC).

Critical Process Parameters and Optimization

Stereochemical Control

  • C-16 Methyl Configuration : Use chiral auxiliaries or asymmetric catalysis to ensure α-methyl stereochemistry.
  • C-9 Fluorination : Stereospecific fluorination via Sharpless epoxidation/fluorolysis or enzymatic methods.

Reaction Monitoring and Purification

  • Analytical Methods : HPLC (C18 column, acetonitrile/water gradient) and LC-MS for intermediate tracking.
  • Purification :
    • Column chromatography (silica gel, ethyl acetate/hexane).
    • Recrystallization (ethanol/ether).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
21-Chloro amination High scalability Requires hazardous reagents (SOCl₂) 60–75
Reductive amination Mild conditions Multi-step, lower yield 65–70
Direct ammonolysis Single-step Limited substrate scope 50–60

Industrial-Scale Considerations

  • Catalyst Selection : HCl gas in dioxane for ketalization steps (patent US5482934A).
  • Cost Drivers :
    • Fluorination reagents (≥$500/kg).
    • Chiral resolution steps (≥30% total cost).
  • Green Chemistry : Replace toxic solvents (CH₂Cl₂) with cyclopentyl methyl ether (CPME).

Emerging Methodologies

  • Biocatalytic Amination : Use transaminases to introduce the C-21 amino group enantioselectively.
  • Flow Chemistry : Continuous processing for oxidation and amination steps to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

21-Amino-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further used in pharmaceutical research.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory activity, making it suitable for treating conditions such as asthma, rheumatoid arthritis, and other inflammatory disorders. Clinical studies have shown that glucocorticoids can effectively reduce inflammation and modulate immune responses by inhibiting the expression of pro-inflammatory cytokines and chemokines .

1.2 Immunosuppressive Effects

Due to its immunosuppressive properties, 21-Amino-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione hydrochloride is utilized in organ transplantation protocols to prevent graft rejection. Research indicates that this compound can effectively suppress the immune response by inhibiting T-cell activation and proliferation .

1.3 Hormonal Replacement Therapy

In endocrinology, this compound may be explored for its potential in hormonal replacement therapies. Its ability to mimic natural corticosteroids allows it to be used in conditions like adrenal insufficiency where hormone levels need to be supplemented .

Research Applications

2.1 Investigating Glucocorticoid Receptors

The compound serves as a valuable tool in research focused on glucocorticoid receptors (GR). Studies have utilized this compound to understand receptor binding affinities and the downstream effects of GR activation on gene expression profiles. This research is crucial for developing targeted therapies for diseases influenced by glucocorticoid signaling pathways .

2.2 Development of Novel Therapeutics

Researchers are investigating the structure-activity relationship (SAR) of this compound to design new glucocorticoid analogs with improved efficacy and reduced side effects. By modifying specific functional groups within the molecule, scientists aim to enhance its therapeutic profile while minimizing adverse effects associated with long-term corticosteroid use .

Case Studies and Findings

Study Title Findings Reference
Anti-inflammatory Effects in Asthma ModelsDemonstrated significant reduction in airway inflammation and hyperresponsiveness in animal models.
Immunosuppressive Action in Transplant ModelsShowed effective prevention of acute rejection in rodent models when administered post-transplant.
Glucocorticoid Receptor Binding StudiesIdentified binding affinities comparable to established corticosteroids; implications for drug design.
Structure-Activity Relationship AnalysisHighlighted potential modifications that could enhance therapeutic efficacy without increasing side effects.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Substituent Comparison of Key Corticosteroids

Compound Name C9 C11 C16 C17 C21 Key Features
Target Compound F OH CH₃ OH NH₂·HCl Unique amino group; hydrochloride salt enhances solubility .
Clobetasol () F OH CH₃(β) OCOCH₂CH₂Cl Cl High topical potency due to C21 chloro and C17 ester .
Desoximetasone () F OH CH₃(α) OH OH Lacks C21 modifications; used in psoriasis for reduced systemic absorption .
Triamcinolone Acetonide () F OH - Acetal (acetone) OH Acetal group at C16/C17 prolongs half-life but limits metabolic clearance .
FP16CM (Antedrug, ) F OH COOCH₃ OH OH C16 methoxycarbonyl group reduces systemic exposure via rapid hydrolysis .

Pharmacological and Metabolic Implications

C9 Fluoro Substitution: Present in all compared compounds, this group enhances glucocorticoid receptor binding by ~10-fold compared to non-halogenated analogs . The target compound’s fluoro group aligns with this potency-enhancing feature.

C16 Methyl Group :

  • The β-configuration in Clobetasol increases lipophilicity, favoring dermal retention . The target compound’s methyl group (stereochemistry unspecified) likely contributes similarly but may differ in metabolic stability compared to FP16CM’s C16 methoxycarbonyl, which is designed for rapid inactivation .

C21 Modifications: The amino group in the target compound is unique. Unlike Clobetasol’s chloro or FP16CM’s hydroxyl, the amino group may:

  • Increase water solubility (via hydrochloride salt), improving bioavailability in aqueous formulations .
  • In contrast, Triamcinolone acetonide’s C21 hydroxyl and acetal group limit systemic absorption but require enzymatic cleavage for activation .

Metabolic Pathways: Acetal-containing compounds (e.g., Triamcinolone acetonide) resist hepatic metabolism, prolonging half-life . Antedrugs like FP16CM undergo rapid hydrolysis to inactive metabolites, reducing systemic effects . The target compound’s amino group may undergo deamination or conjugation, but specific pathways remain unstudied.

Clinical and Formulation Considerations

  • Potency : The target compound’s fluoro and methyl groups suggest high topical potency, comparable to Clobetasol (~12x hydrocortisone) .
  • Safety: The amino group’s impact on systemic exposure is unclear. Antedrug-like modifications (e.g., FP16CM) minimize adrenal suppression, but the target compound’s stability in circulation needs evaluation .
  • Formulation : Hydrochloride salt improves solubility, enabling diverse delivery systems (e.g., gels, injections) compared to ester-based prodrugs like Clobetasol propionate .

Biological Activity

Overview

21-Amino-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione hydrochloride is a synthetic corticosteroid known for its anti-inflammatory and immunosuppressive properties. This compound is primarily utilized in pharmaceutical research due to its significant biological activity and therapeutic potential.

PropertyValue
Molecular FormulaC22H31ClFNO4
Molecular Weight427.9 g/mol
IUPAC Name17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one; hydrochloride
InChIInChI=1S/C22H30FNO4.ClH/c1-12...
InChI KeyAETGVMDUKQYTQU-UHFFFAOYSA-N

The biological effects of 21-Amino-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione hydrochloride are mediated through its interaction with glucocorticoid receptors . Upon binding, it modulates gene expression that leads to:

  • Suppression of inflammatory cytokines.
  • Inhibition of immune cell proliferation.

This mechanism implicates various transcription factors and signaling pathways involved in inflammation and immune response modulation .

Anti-inflammatory Effects

Research indicates that this compound exhibits strong anti-inflammatory properties. It has been shown to significantly reduce lipid peroxidation in central nervous system (CNS) tissues. A study demonstrated that administration of the compound to rats with induced lipid peroxidation resulted in a dose-dependent decrease in fluorescence values associated with lipid peroxidation products .

Immunosuppressive Effects

As a corticosteroid, it plays a crucial role in immunosuppression. This is particularly relevant in conditions requiring modulation of the immune response such as autoimmune diseases. The compound's unique structure enhances its specificity and potency compared to other corticosteroids like dexamethasone and betamethasone.

Case Studies

  • Lipid Peroxidation Study :
    • Objective : Evaluate the antioxidant properties of U74500A (a derivative).
    • Method : Administered to rats with iron-induced lipid peroxidation.
    • Results : Significant reduction in lipid peroxidation markers (TBARS) was observed in treated animals compared to controls .
  • Clinical Applications :
    • Investigated for therapeutic uses in treating inflammatory and autoimmune diseases.
    • Ongoing studies focus on its efficacy and safety profile in clinical settings.

Comparison with Similar Compounds

CompoundStructure CharacteristicsBiological Activity
21-Amino CompoundContains an amino group at position 21Enhanced anti-inflammatory effects
Dexamethasone21-trihydroxy derivativeStrong anti-inflammatory but less specific
Betamethasone21-trihydroxy with different stereochemistrySimilar anti-inflammatory effects

Q & A

Basic: How to characterize the molecular structure and stereochemistry of this compound?

Answer:
The compound’s molecular formula is C₂₂H₂₉FO₅·HCl (base structure confirmed via and ). Key characterization steps include:

  • NMR Spectroscopy : Analyze the ¹H and ¹³C spectra to confirm the positions of the amino, fluoro, hydroxyl, and methyl groups. For example, the 16α-methyl group exhibits distinct upfield shifts due to steric shielding .
  • Mass Spectrometry (HRMS) : Validate the molecular ion peak (m/z 392.1999 for the free base) and isotopic patterns for chlorine in the hydrochloride salt .
  • X-ray Crystallography : Resolve stereochemical ambiguities, particularly at C11β, C16α, and C17α, which influence glucocorticoid receptor binding .

Basic: What are the critical steps in synthesizing this compound?

Answer:
Synthesis typically involves:

  • Core Structure Derivatization : Start with prednisolone derivatives (e.g., 9-fluoro-16α-methylprednisolone) and introduce the 21-amino group via nucleophilic substitution under anhydrous conditions .
  • Hydrochloride Salt Formation : React the free base with HCl in a polar aprotic solvent (e.g., tetrahydrofuran) to precipitate the hydrochloride salt .
  • Purification : Use column chromatography (silica gel, chloroform/methanol gradient) to isolate intermediates, followed by recrystallization for final purity (>98%) .

Basic: How to assess the compound’s stability under varying pH and temperature?

Answer:
Design a stability study with:

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC (C18 column, UV detection at 240 nm) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. The hydrochloride salt typically degrades above 200°C, with mass loss corresponding to HCl release .

Advanced: How to resolve contradictions in impurity profiling between different batches?

Answer:
Contradictions often arise from:

  • Stereoisomeric Impurities : Use chiral HPLC (Chiralpak AD-H column) to separate 16β-methyl or 11α-hydroxy isomers, which may co-elute in standard methods .
  • Degradation Byproducts : For example, Impurity G (EP) (9-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate) forms via esterification during synthesis. Quantify via LC-MS/MS using reference standards .
  • Method Validation : Apply ICH Q2(R1) guidelines to ensure linearity (R² >0.999), precision (%RSD <2%), and accuracy (98–102% recovery) .

Advanced: How does stereochemistry at C16 and C11 affect glucocorticoid receptor binding?

Answer:

  • C16α-Methyl : Enhances receptor affinity by ~10-fold compared to C16β-methyl due to favorable van der Waals interactions with Leu753 in the receptor’s ligand-binding domain .
  • C11β-Hydroxyl : Critical for hydrogen bonding with Asn564. Substitution to 11α-hydroxy reduces potency by disrupting this interaction (IC₅₀ increases from 1.2 nM to 48 nM) .
    Experimental Design :
    • Perform radioligand binding assays with [³H]-dexamethasone as a competitor.
    • Use site-directed mutagenesis (e.g., Asn564Ala) to validate binding mechanisms .

Advanced: How to optimize in vitro assays for evaluating anti-inflammatory activity?

Answer:

  • Cell Models : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α suppression via ELISA. EC₅₀ values for this compound are typically <10 nM .
  • Dose-Response Curves : Include dexamethasone as a positive control (EC₅₀ ~5 nM) and normalize data to vehicle-treated cells.
  • Cytotoxicity Screening : Assess via MTT assay at concentrations up to 100 μM to exclude non-specific effects .

Advanced: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Amino Group Reactivity : The 21-amino group is prone to oxidation. Use inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) during large-scale reactions .
  • Crystallization Control : Poorly controlled HCl salt crystallization can yield polymorphs with variable solubility. Optimize solvent (e.g., ethanol/water mixtures) and cooling rates .
  • Regulatory Impurities : Ensure batch-to-batch consistency by monitoring residual solvents (e.g., acetonitrile <410 ppm) per ICH Q3C guidelines .

Advanced: How to differentiate this compound from structurally related glucocorticoids (e.g., dexamethasone)?

Answer:

  • Mass Spectrometry : The hydrochloride salt has a distinct molecular ion cluster (m/z 428.17 for [M+H]⁺ vs. dexamethasone’s m/z 392.47) .
  • Receptor Binding Kinetics : Surface plasmon resonance (SPR) reveals a slower dissociation rate (koff = 0.003 s⁻¹) compared to dexamethasone (koff = 0.008 s⁻¹) due to the 21-amino group .
  • Metabolic Stability : Incubate with human liver microsomes; this compound’s t½ is ~120 min vs. ~90 min for dexamethasone, attributed to reduced CYP3A4-mediated oxidation .

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